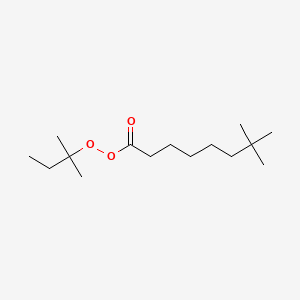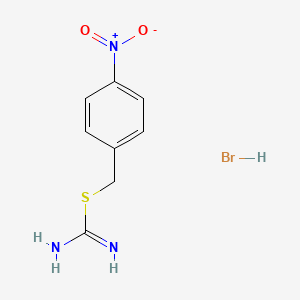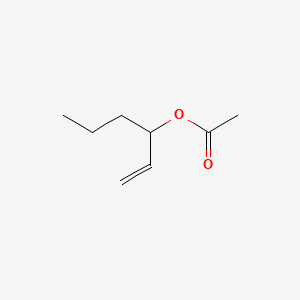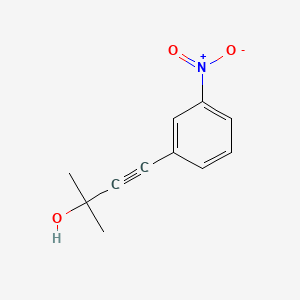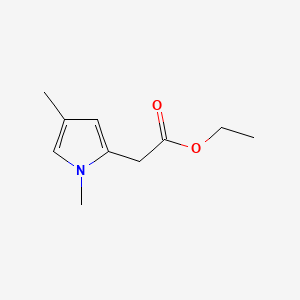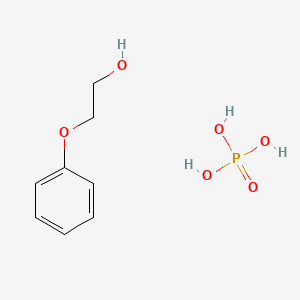![molecular formula C15H13ClO3 B1594868 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde CAS No. 70205-04-8](/img/structure/B1594868.png)
4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde
Descripción general
Descripción
“4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde” is a chemical compound with the molecular weight of 276.72 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13ClO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Chemosensors
- Application : Methoxybenzaldehydes, including this compound, exhibit selective chemosensor properties for Fe (III), showcasing their application in environmental monitoring and analytical chemistry.
- Methods : The process involves the use of methoxybenzaldehydes in creating chemosensors.
- Results : These chemosensors can selectively detect Fe (III), which is useful in environmental monitoring and analytical chemistry.
Photocatalytic Oxidations
- Application : This compound is used to study the photocatalytic oxidation of benzyl alcohol derivatives into aldehydes.
- Methods : The process involves the use of photocatalysis to convert benzyl alcohol derivatives into aldehydes.
- Results : This process indicates the potential of this compound in green chemistry applications for synthesizing fine chemicals and intermediates.
Lignin Degradation Products
- Application : This compound is used in the synthesis and characterization of chlorinated vanillins and syringaldehydes from lignin and humic substances.
- Methods : The process involves the degradation and utilization of biomass to create chlorinated vanillins and syringaldehydes.
- Results : This process offers insights into the degradation and utilization of biomass, highlighting the importance of methoxybenzaldehydes in understanding and exploiting lignin chemistry.
Renewable Epoxy Thermosets
- Application : This compound is used in the synthesis of fully renewable triphenols from lignin-derived phenols and aldehydes.
- Methods : The process involves the use of lignin-derived phenols and aldehydes to create fully renewable triphenols.
- Results : This process paves the way for creating sustainable materials with applications in the development of eco-friendly plastics and composites.
Biological Potential of Indole Derivatives
- Application : This compound is used in the synthesis of indole derivatives, which have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods : The process involves the synthesis of a variety of indole derivatives using this compound .
- Results : The synthesized indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Synthesis of Bioactive Aromatic Compounds
- Application : This compound is used in the synthesis of various bioactive aromatic compounds containing the indole nucleus, which have shown clinical and biological applications .
- Methods : The process involves the synthesis of a variety of bioactive aromatic compounds using this compound .
- Results : The synthesized compounds have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Synthesis of Secondary Amines
- Application : This compound is used in the synthesis of secondary amines, which are crucial intermediates for various organic syntheses.
- Methods : The process involves the use of this compound in creating secondary amines.
- Results : The synthesized secondary amines have shown potential in various organic syntheses.
Safety And Hazards
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIMHQCVOZNYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352086 | |
| Record name | 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
CAS RN |
70205-04-8 | |
| Record name | 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1594785.png)
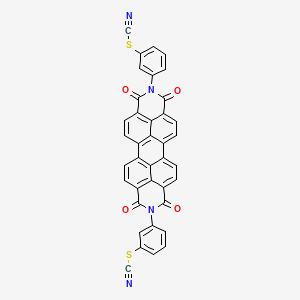
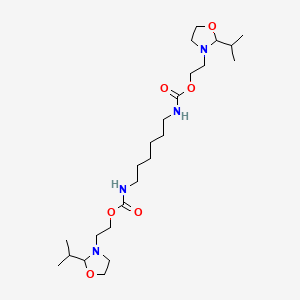
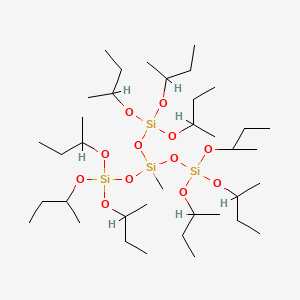
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-](/img/structure/B1594793.png)
